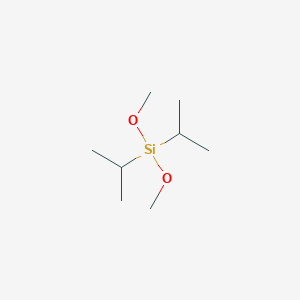

Diisopropyldimethoxysilane

Vue d'ensemble

Description

La camptothécine-20-O-propionate est un dérivé de la camptothécine, un alcaloïde naturel isolé de l’arbre chinois Camptotheca acuminata. Ce composé a montré un potentiel significatif comme agent anticancéreux en raison de sa capacité à inhiber la topoisomérase I de l’ADN, une enzyme cruciale pour la réplication et la transcription de l’ADN .

Applications De Recherche Scientifique

La camptothécine-20-O-propionate a été largement étudiée pour ses propriétés anticancéreuses. Elle a montré une forte activité contre divers xénogreffes tumorales humaines dans des études précliniques . Sa capacité à inhiber la topoisomérase I de l’ADN en fait un outil précieux en recherche sur le cancer, en particulier dans l’étude des mécanismes de réplication et de transcription de l’ADN. De plus, sa toxicité relativement faible par rapport à d’autres agents chimiothérapeutiques en fait un candidat prometteur pour un développement ultérieur en thérapie anticancéreuse .

Mécanisme D'action

Le principal mécanisme d’action de la camptothécine-20-O-propionate implique l’inhibition de la topoisomérase I de l’ADN. En stabilisant le complexe entre l’enzyme et l’ADN, elle empêche la religae des brins d’ADN, ce qui conduit à des dommages à l’ADN et finalement à l’apoptose (mort cellulaire programmée) dans les cellules cancéreuses . Ce mécanisme est similaire à celui de la camptothécine, mais le dérivé propionate peut offrir des propriétés pharmacocinétiques améliorées.

Analyse Biochimique

Molecular Mechanism

It’s known that silanes can bind to various biomolecules, potentially influencing their function

Temporal Effects in Laboratory Settings

It’s known that Diisopropyldimethoxysilane has a boiling point of 164 °C and a flash point of 44 °C , indicating its stability under normal laboratory conditions.

Méthodes De Préparation

La camptothécine-20-O-propionate est synthétisée par réaction de la camptothécine avec l’anhydride propionique en présence d’acide sulfurique concentré comme catalyseur . Les conditions de réaction impliquent généralement le maintien d’une température contrôlée et la garantie de la pureté des réactifs pour obtenir un rendement élevé et une pureté du produit final. Les méthodes de production industrielle peuvent impliquer la mise à l’échelle de cette réaction dans un environnement contrôlé pour garantir une qualité et un rendement constants.

Analyse Des Réactions Chimiques

La camptothécine-20-O-propionate subit diverses réactions chimiques, notamment :

Estérification : La principale réaction utilisée dans sa synthèse, où la camptothécine réagit avec l’anhydride propionique.

Hydrolyse : En milieu acide ou basique, la liaison ester peut être hydrolysée pour produire de la camptothécine et de l’acide propionique.

Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels sur la partie camptothécine, modifiant potentiellement son activité biologique. Les réactifs couramment utilisés dans ces réactions comprennent l’acide sulfurique pour l’estérification et divers acides ou bases pour l’hydrolyse. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Comparaison Avec Des Composés Similaires

La camptothécine-20-O-propionate est similaire à d’autres dérivés de la camptothécine tels que la 9-nitrocamptothécine et la 9-aminocamptothécine . elle est unique dans son estérification avec l’acide propionique, ce qui peut améliorer sa solubilité et réduire sa toxicité. D’autres composés similaires comprennent l’irinotécan et le topotecan, qui sont également des dérivés de la camptothécine utilisés cliniquement comme agents anticancéreux. La particularité de la camptothécine-20-O-propionate réside dans son équilibre entre l’efficacité et la réduction des effets secondaires, ce qui en fait un candidat prometteur pour des recherches et un développement supplémentaires .

Activité Biologique

Diisopropyldimethoxysilane (DIPMS), a silane compound with the chemical formula , has garnered attention in various fields, particularly in materials science and catalysis. This article explores its biological activity, including its potential applications and effects based on diverse research findings.

- Molecular Weight : 176.33 g/mol

- Density : 0.875 g/cm³

- Boiling Point : 85 °C

- Flash Point : 43 °C

Biological Applications

DIPMS has been investigated for several biological applications, particularly in the realm of catalysis and material enhancement. Its role as an external donor in polymerization processes has been a significant focus.

1. Catalytic Properties

DIPMS serves as an external electron donor in catalytic systems, enhancing the performance of catalysts in polymerization reactions. For instance, its use in conjunction with metallocene catalysts has shown improved polymerization activity and hydrogen sensitivity, making it valuable for producing high-performance polymers .

2. Biocompatibility

Research indicates that DIPMS can be utilized in creating biocompatible materials. Its silane structure allows for the modification of surfaces to improve adhesion and compatibility with biological tissues, which is crucial for biomedical applications such as implants and drug delivery systems .

Case Study 1: Polymerization Enhancement

A study examined the effects of DIPMS as an external donor in propylene polymerization using a DQC catalyst system. The results demonstrated that the incorporation of DIPMS significantly enhanced the polymer's molecular weight and thermal stability compared to systems without it. The findings suggest that DIPMS improves catalyst efficiency and polymer properties, making it a promising agent in industrial applications .

Case Study 2: Surface Modification

Another investigation focused on the use of DIPMS for surface modification of biomaterials. The study reported that treating surfaces with DIPMS resulted in increased hydrophilicity and improved protein adsorption, which are critical factors for enhancing biocompatibility. This modification can lead to better integration of implants within biological systems, reducing rejection rates .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

dimethoxy-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O2Si/c1-7(2)11(9-5,10-6)8(3)4/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPUZTHRFWIGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066341 | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18230-61-0 | |

| Record name | Diisopropyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18230-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018230610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1-methylethyl)-dimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | bis(1-methylethyl)-dimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diisopropyldimethoxysilane interact with Ziegler-Natta catalysts during polymerization?

A1: this compound interacts with the active sites of Ziegler-Natta catalysts, primarily titanium (Ti) centers. This interaction modifies the electronic environment of the active site, directly impacting catalyst activity and polymer properties. [, , ]

Q2: What are the downstream effects of this compound on the polymer microstructure?

A2: Research indicates that this compound generally enhances the stereospecificity of the catalyst, leading to the formation of polypropylene with a higher content of isotactic sequences. This increase in isotacticity often translates to improved mechanical properties in the resulting polymer. [, , ]

Q3: How does this compound compare to other external donors in terms of influencing catalyst activity?

A3: Studies comparing different external donors reveal that the specific donor used can significantly impact catalyst activity. For instance, while this compound generally enhances isotacticity, it may lead to lower activity compared to dicyclopentyldimethoxysilane. [, ]

Q4: Does this compound affect the molecular weight distribution of the synthesized polymer?

A5: Research shows that this compound can influence the molecular weight distribution. Polypropylene synthesized with this compound as an external donor exhibited lower polydispersity indices (PDI) compared to those synthesized with other donors. []

Q5: Are there any studies exploring the long-term stability of Ziegler-Natta catalysts modified with this compound?

A7: Research indicates that external donors can impact catalyst stability over time. One study observed that catalysts modified with this compound displayed a slower activity decay compared to those modified with cyclohexyldimethoxymethylsilane. []

Q6: What analytical techniques are employed to study the impact of this compound on Ziegler-Natta catalysts and polymers?

A8: A range of analytical techniques is used to characterize the catalysts and polymers. X-ray photoelectron spectroscopy (XPS) and extended X-ray absorption fine structure analysis (EXAFS) provide insights into the interaction between this compound and the titanium active sites. [] 13C-NMR helps determine the tacticity and microstructure of the produced polymers. [, ] High-temperature gel permeation chromatography (GPC) is used to analyze the molecular weight distribution of the polymers. [, ]

Q7: Beyond its role in propylene polymerization, are there other applications of this compound in material science?

A9: Yes, this compound is also explored in the development of high-temperature solid lubricants. When used as a precursor in the synthesis of organosilica networks, this compound contributes to the material's ability to reduce friction at elevated temperatures. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.